2-Bromo(1,2-13C2)ethanol

Catalog No.
S685592
CAS No.
84508-51-0
M.F
C2H5BrO
M. Wt
126.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo(1,2-13C2)ethanol

CAS Number

84508-51-0

Product Name

2-Bromo(1,2-13C2)ethanol

IUPAC Name

2-bromo(1,2-13C2)ethanol

Molecular Formula

C2H5BrO

Molecular Weight

126.95 g/mol

InChI

InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2/i1+1,2+1

InChI Key

LDLCZOVUSADOIV-ZDOIIHCHSA-N

SMILES

C(CBr)O

Canonical SMILES

C(CBr)O

Isomeric SMILES

[13CH2]([13CH2]Br)O

Isotope-Labeled Internal Standard:

2-Bromo(1,2-13C2)ethanol finds primary application in scientific research as an isotope-labeled internal standard for various analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) [].

Internal standards are compounds added to samples before analysis to serve as a reference point for quantification. The labeled carbons (13C) in 2-Bromo(1,2-13C2)ethanol differentiate it from the unlabeled analyte, allowing for the measurement of both the analyte and the internal standard simultaneously. By comparing the peak intensities of the analyte and the internal standard, scientists can accurately determine the concentration of the analyte in the sample, compensating for variations in sample preparation, injection volume, and instrument response [].

Metabolic Studies:

2-Bromo(1,2-13C2)ethanol can also be employed in metabolic studies to trace the metabolic fate of ethanol or other structurally similar compounds. The labeled carbons in the molecule act as a tracer, allowing researchers to track the movement and transformation of the compound within the body or an experimental system. By analyzing the distribution of the 13C label in various tissues or metabolites, scientists can gain insights into the body's processing of the parent compound [].

2-Bromo(1,2-13C2)ethanol is a chemically modified variant of 2-bromoethanol, where two carbon atoms are replaced with the stable isotope carbon-13. This compound has the molecular formula C₂H₅BrO and is also known as ethylene bromohydrin. It appears as a colorless to pale yellow liquid that is highly hygroscopic and possesses a characteristic odor. The introduction of carbon-13 isotopes makes it particularly useful in isotopic labeling studies, enhancing the understanding of metabolic pathways and reaction mechanisms in biological systems .

2-Bromo(1,2-¹³C₂)ethanol itself does not have a specific mechanism of action. Its primary function is as an NMR probe molecule. The ¹³C enrichment allows for a strong signal in the ¹³C NMR spectrum, aiding in the analysis of surrounding molecules in a sample through a technique known as chemical shift referencing. The chemical shift provides information about the electronic environment of the ¹³C atoms, allowing researchers to identify and characterize nearby functional groups within the molecule being studied [1, 2].

2-Bromo(1,2-¹³C₂)ethanol is likely to share similar hazards with bromoethanol, which include:

  • Toxicity: Bromoethanol is a skin, eye, and respiratory irritant. It can also be
Typical of haloalcohols:

  • Substitution Reactions: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups, typically facilitated by bases like sodium hydroxide under mild conditions.
  • Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes.
  • Oxidation: It can be oxidized to form corresponding aldehydes or acids, depending on the reagents used.

The compound's unique isotopic labeling allows for tracking during these reactions, providing insights into reaction mechanisms .

In biological systems, 2-Bromo(1,2-13C2)ethanol exhibits significant activity due to its ability to interact with various enzymes and biomolecules. It is known to inhibit alcohol dehydrogenase, which plays a crucial role in alcohol metabolism. This inhibition can lead to the accumulation of toxic metabolites such as bromoacetaldehyde, contributing to cytotoxic effects in cells . Additionally, its potential mutagenic properties arise from forming adducts with nucleophilic sites on DNA and proteins.

The synthesis of 2-Bromo(1,2-13C2)ethanol can be achieved through several methods:

  • Reaction with Ethylene Oxide: Ethylene oxide reacts with hydrobromic acid under controlled temperatures (typically below 10°C). This method yields high purity and efficiency.
  • Direct Addition of Hypobromous Acid: Ethylene gas can be reacted with an ice-cold solution of bromine in water to produce 2-bromoethanol alongside ethylene dibromide. This method also requires careful temperature control.
  • Isotopic Labeling Techniques: For producing the carbon-13 variant, isotopically labeled precursors may be used in these reactions to ensure the incorporation of carbon-13 into the final product .

2-Bromo(1,2-13C2)ethanol finds applications in various fields:

  • Chemical Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and other organic compounds.
  • Isotopic Labeling Studies: The carbon-13 isotopes allow for detailed studies of metabolic pathways and reaction mechanisms in biological research.
  • Industrial Manufacturing: Its reactivity makes it valuable in producing other chemical derivatives used in industrial applications .

Studies involving 2-Bromo(1,2-13C2)ethanol have highlighted its interactions with biological macromolecules. Research indicates that it can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their functions. This interaction is particularly relevant for understanding its potential toxicity and mutagenicity . Furthermore, its metabolic pathway involves conversion to bromoacetaldehyde via cytochrome P450 enzymes, which contributes to its cytotoxic effects in hepatocytes.

Several compounds share structural similarities with 2-Bromo(1,2-13C2)ethanol:

Compound NameStructural DifferencesUnique Features
2-ChloroethanolContains chlorine instead of bromineGenerally less reactive than bromo derivatives
2-IodoethanolContains iodine instead of bromineHigher reactivity due to weaker C-I bond
3-Bromo-1-propanolContains an additional carbon atomSimilar reactivity but different chain length

Uniqueness of 2-Bromo(1,2-13C2)ethanol: This compound's incorporation of carbon-13 isotopes enhances its utility in tracing metabolic pathways and studying reaction mechanisms more effectively than its non-isotopically labeled counterparts. Its optimal reactivity as an alkylating agent also distinguishes it from similar compounds .

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

2-Bromo(~13~C_2_)ethan-1-ol

Dates

Modify: 2023-08-15

Explore Compound Types